![molecular formula C16H18N4O2 B1246154 2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate](/img/structure/B1246154.png)

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

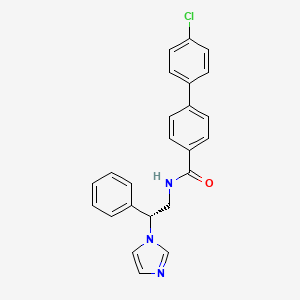

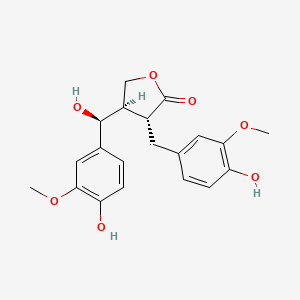

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is a photo-reactive derivative of etomidate, a general anesthetic. It shares similar pharmacological actions with etomidate and is primarily used to identify binding sites on gamma-aminobutyric acid type A (GABA A) receptors . This compound is particularly useful in research due to its ability to irreversibly modify receptor sites upon exposure to ultraviolet light .

Preparation Methods

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is synthesized from etomidate through a series of chemical reactions. The reaction conditions typically require the use of specific reagents and solvents under controlled temperatures to ensure the successful incorporation of the diazirine group

Chemical Reactions Analysis

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate undergoes several types of chemical reactions, including photo-activation, which is its most significant reaction. Upon exposure to ultraviolet light, azietomidate forms covalent bonds with its target sites on GABA A receptors . This photo-modification leads to persistent functional changes in the receptors, mimicking the reversible effects of etomidate . Common reagents used in these reactions include ultraviolet light sources and various solvents to facilitate the reaction . The major products formed from these reactions are the modified GABA A receptors with covalently bound azietomidate .

Scientific Research Applications

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is extensively used in scientific research to study the binding sites and mechanisms of action of general anesthetics on GABA A receptors . It has been employed in both in vitro and in vivo studies to identify specific amino acids involved in anesthetic binding . Additionally, azietomidate has been used to investigate the effects of anesthetic photo-modification on neural circuits, providing insights into the functional changes induced by anesthetics . Its applications extend to the fields of chemistry, biology, and medicine, where it serves as a valuable tool for understanding the molecular interactions of anesthetics .

Mechanism of Action

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate exerts its effects by binding to specific sites on GABA A receptors, enhancing their activation and prolonging deactivation . The photo-reactive nature of azietomidate allows it to form covalent bonds with these receptor sites upon exposure to ultraviolet light, leading to irreversible modifications . The molecular targets of azietomidate include the transmembrane domains of the GABA A receptor subunits, where it interacts with specific amino acids to modulate receptor function . This mechanism of action is similar to that of etomidate, but with the added ability to permanently modify receptor sites .

Comparison with Similar Compounds

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is unique among general anesthetics due to its photo-reactive properties. Similar compounds include etomidate, propofol, and barbiturates, all of which act on GABA A receptors to enhance their function . unlike azietomidate, these compounds do not possess photo-reactive properties and cannot form covalent bonds with their target sites . This makes azietomidate particularly valuable for research applications where permanent receptor modifications are required . Other similar compounds include diazepam and mephobarbital, which also interact with GABA A receptors but through different mechanisms and binding sites .

Properties

Molecular Formula |

C16H18N4O2 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |

InChI Key |

DUOHNSBKYJHAMQ-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |

Synonyms |

2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate azietomidate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)

![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)

![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)